4-Nitrocinnamic acid

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Specify 4-Nitrocinnamic acid (CAS 882-06-4) for your R&D and scale-up projects. This para-nitro derivative delivers a 1.76-fold improvement in tyrosinase inhibition over 4-chloro analogs (IC₅₀: 0.294 mM vs 0.518 mM), making it the premier starting material for anti-melanogenic agent discovery. Its high thermal decomposition point (>300°C) is essential for synthesizing robust liquid crystalline esters, surpassing unsubstituted cinnamic acid. For cost-efficient production, source material manufactured via Knoevenagel condensation, which provides an >8.0% yield advantage over the traditional Perkin reaction. Ensure your supply chain specifies this isomer to guarantee experimental reproducibility and product performance.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 882-06-4
Cat. No. B3023331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrocinnamic acid
CAS882-06-4
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+
InChIKeyXMMRNCHTDONGRJ-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrocinnamic Acid (CAS 882-06-4) for Research & Industrial Procurement


4-Nitrocinnamic acid (CAS 882-06-4), a para-substituted cinnamic acid derivative with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol . It is characterized by a nitro group at the para-position of its aromatic ring, existing predominantly in the trans (E) configuration [1]. The compound is a yellow crystalline powder with a melting point in the range of 288-291°C (with decomposition), and it is insoluble in water but soluble in common organic solvents . It serves as a versatile building block in organic synthesis and is a key intermediate in the production of saccharin [1].

The Critical Risks of Substituting 4-Nitrocinnamic Acid with Uncharacterized Analogs


Generic substitution of 4-nitrocinnamic acid with other cinnamic acid derivatives or isomers is scientifically unsound and can lead to experimental failure or industrial process inefficiency. The compound's strong electron-withdrawing para-nitro group fundamentally alters its electronic structure, reactivity, and physical properties compared to the parent cinnamic acid or other substituted analogs [1]. Direct experimental evidence demonstrates that this substitution pattern is the primary driver of specific, quantifiable outcomes, including dramatically enhanced tyrosinase inhibition (IC₅₀: 0.294 mM) compared to its chloro- and ethoxy-substituted counterparts (IC₅₀: 0.518 mM and 0.438 mM, respectively) [2]. Furthermore, its thermal decomposition point (>300°C) and photosensitivity are intrinsic properties that are not shared across the class, making it uniquely suitable for high-temperature synthesis of liquid crystalline materials [3]. Substituting without considering these specific, data-backed differentiations introduces uncontrolled variables that compromise experimental reproducibility, yield, and the functional properties of final products.

Quantitative Differentiation of 4-Nitrocinnamic Acid Against Key Comparators


Superior Tyrosinase Inhibitory Potency of 4-Nitrocinnamic Acid Over Other Para-Substituted Analogs

4-Nitrocinnamic acid (4-NCA) demonstrates significantly higher tyrosinase inhibitory potency compared to other para-substituted cinnamic acid derivatives. In a direct head-to-head comparison against 4-chlorocinnamic acid (4-CCA) and 4-ethoxycinnamic acid (4-ECA), 4-NCA exhibited the lowest half-maximal inhibitory concentration (IC₅₀) [1]. This quantitative difference in IC₅₀ value directly correlates to its enhanced efficacy in inhibiting the enzyme responsible for melanin production.

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Exceptional Thermal Stability of 4-Nitrocinnamic Acid Scaffold for High-Temperature Applications

Esters derived from 4-nitrocinnamic acid possess exceptional thermal stability, a critical property for applications in liquid crystal and materials science. Differential scanning calorimetry (DSC) studies on a series of 4-nitrocinnamates revealed that thermal decomposition occurs only at temperatures exceeding 300°C [1]. This high decomposition threshold is a direct consequence of the electronic and structural features conferred by the 4-nitro substituent.

Liquid Crystals Thermal Stability Mesogens

Optimized Synthetic Yield of 4-Nitrocinnamic Acid via Knoevenagel Condensation Over Perkin Reaction

For the specific synthesis of 4-nitrocinnamic acid, the choice of synthetic route has a direct and quantifiable impact on yield. A comparative study demonstrated that employing the Knoevenagel condensation method, starting from p-nitrobenzaldehyde, yields a significantly higher amount of the desired 4-nitrocinnamic acid compared to the classic Perkin reaction [1].

Organic Synthesis Knoevenagel Condensation Process Chemistry

Differential Selectivity of Chloroperoxidase: 4-Nitrocinnamic Acid as a Non-Substrate

The presence of a strong electron-withdrawing group (EWG) like the para-nitro substituent dramatically alters the compound's behavior in enzymatic reactions. In a study on chloroperoxidase (CPO)-catalyzed halogenation, 4-nitrocinnamic acid, along with 4-chlorocinnamic acid, did not serve as a substrate for the enzyme [1]. This is in stark contrast to the parent trans-cinnamic acid, which is readily halogenated.

Biocatalysis Enzymatic Halogenation Chloroperoxidase

Targeted Application Scenarios for 4-Nitrocinnamic Acid Based on Quantitative Evidence


Development of High-Potency Tyrosinase Inhibitors for Dermatological Research

4-Nitrocinnamic acid is the optimal starting point for developing novel anti-melanogenic agents. Its IC₅₀ of 0.294 mM against tyrosinase, which is 1.76-fold more potent than its closest 4-chloro analog [1], provides a superior baseline for structure-activity relationship (SAR) studies and lead optimization. Research groups focused on hyperpigmentation disorders should prioritize this compound to achieve higher initial efficacy.

Synthesis of Thermally Robust Liquid Crystalline Mesogens

Materials scientists should specify 4-nitrocinnamic acid as a core building block for synthesizing new liquid crystalline esters. The resultant materials exhibit thermal decomposition points exceeding 300°C [2], a critical performance advantage over those derived from unsubstituted cinnamic acid. This property is essential for applications in high-temperature LC displays and optical devices.

Optimized Knoevenagel Synthesis for Cost-Efficient Manufacturing

Process chemists and procurement specialists should source 4-nitrocinnamic acid from vendors employing a Knoevenagel condensation route. This method provides a >8.0% yield advantage over the traditional Perkin reaction [3], translating directly into lower raw material consumption and improved cost-efficiency for large-scale production of this key intermediate.

Enzymatic Halogenation Studies Requiring an Inert Control

In biocatalysis research, 4-nitrocinnamic acid serves as a critical negative control. Its established non-reactivity as a substrate for chloroperoxidase [4] makes it an ideal compound for validating experimental setups, distinguishing true enzymatic activity from background noise, and benchmarking the substrate scope of novel halogenating enzymes.

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